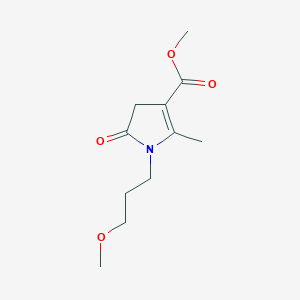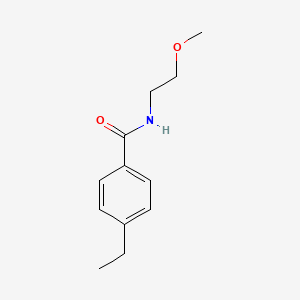
N-(2,4-dimethylphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide, also known as DQA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DQA is a cyclic urea derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions. In
Mécanisme D'action
The exact mechanism of action of N-(2,4-dimethylphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide is not fully understood. However, it has been suggested that N-(2,4-dimethylphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide may exert its pharmacological effects through the inhibition of cyclooxygenase-2 (COX-2) and the downregulation of pro-inflammatory cytokines. N-(2,4-dimethylphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide has been shown to exhibit significant anti-inflammatory and analgesic activity in various animal models. It has also been shown to exhibit significant cytotoxic activity against various cancer cell lines. N-(2,4-dimethylphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and the activation of transcription factors involved in inflammation. Additionally, N-(2,4-dimethylphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide has been shown to induce apoptosis and cell cycle arrest in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2,4-dimethylphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide in lab experiments is its relative ease of synthesis and high yield. Additionally, N-(2,4-dimethylphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide has been shown to exhibit significant pharmacological effects in various animal models, making it a potential candidate for the development of new drugs. However, one of the limitations of using N-(2,4-dimethylphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer N-(2,4-dimethylphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide to animals or to use it in certain types of experiments.
Orientations Futures
There are many potential future directions for the study of N-(2,4-dimethylphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide. One potential direction is the development of new drugs for the treatment of inflammatory diseases and pain. Another potential direction is the development of new drugs for the treatment of cancer. Additionally, N-(2,4-dimethylphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide could be studied further to better understand its mechanism of action and to identify potential targets for drug development. Finally, new methods for the synthesis of N-(2,4-dimethylphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide could be developed to improve yield and purity.
Applications De Recherche Scientifique
N-(2,4-dimethylphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide has been studied for its potential applications in various fields of scientific research. One of the most promising applications of N-(2,4-dimethylphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide is in the field of medicinal chemistry. N-(2,4-dimethylphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide has been shown to exhibit significant anti-inflammatory and analgesic activity in various animal models. This makes it a potential candidate for the development of new drugs for the treatment of inflammatory diseases and pain. N-(2,4-dimethylphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide has also been studied for its potential applications in the field of cancer research. It has been shown to exhibit significant cytotoxic activity against various cancer cell lines. This makes it a potential candidate for the development of new drugs for the treatment of cancer.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-11-7-8-13(12(2)9-11)20-17(22)10-16-18(23)21-15-6-4-3-5-14(15)19-16/h7-9,14-16,19H,3-6,10H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQYIYNJXCSCBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2C(=O)NC3CCCCC3N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-chlorophenyl)-5-methyl-2,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4849894.png)




![N-(tert-butyl)-3-[(butylamino)sulfonyl]benzamide](/img/structure/B4849935.png)
![3-cyclohexyl-2-[(2-hydroxyethyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4849938.png)
![2-chloro-N-[5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4849953.png)
![2-(1-ethyl-1H-pyrazol-4-yl)-4-[(4-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B4849960.png)


![1-[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4849999.png)

![butyl 3,6-diamino-5-cyano-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4850004.png)